molecular formula C7H7N3 B14519829 Hydrazinecarbonitrile, 2-phenyl- CAS No. 62875-15-4

Hydrazinecarbonitrile, 2-phenyl-

Cat. No.: B14519829
CAS No.: 62875-15-4
M. Wt: 133.15 g/mol
InChI Key: UAMLIWUWDONLTD-UHFFFAOYSA-N
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Description

Hydrazinecarbonitrile, 2-phenyl- is an organic compound with the molecular formula C8H7N3 It is a derivative of hydrazine and is characterized by the presence of a phenyl group attached to the hydrazinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with cyanogen bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of hydrazinecarbonitrile, 2-phenyl- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbonitrile, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinecarbonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols can participate in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Hydrazinecarbonitrile, 2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of hydrazinecarbonitrile, 2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydrazinecarbonitrile, 2-phenyl- can be compared with other similar compounds, such as:

    Phenylhydrazine: A precursor in the synthesis of hydrazinecarbonitrile, 2-phenyl-.

    Benzylhydrazine: Another hydrazine derivative with similar chemical properties.

    Phenylacetonitrile: A related compound with a nitrile group attached to a phenyl ring.

Properties

CAS No.

62875-15-4

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

anilinocyanamide

InChI

InChI=1S/C7H7N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5,9-10H

InChI Key

UAMLIWUWDONLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC#N

Origin of Product

United States

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